Hetisine

Diterpenoid Alkaloids Mass Spectrometry Structural Identification

Hetisine (CAS 10089-23-3) is a C20-diterpenoid alkaloid characterized by a heptacyclic hetisane skeleton formed via C(14)–C(20) and N–C(6) bond linkages in an atisine-type framework. Naturally occurring in Aconitum and Delphinium species (Ranunculaceae) , it serves as a key reference standard and a structural prototype within the hetisine-type alkaloid subclass, which comprises over 157 identified members.

Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
CAS No. 10089-23-3
Cat. No. B12785939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHetisine
CAS10089-23-3
Molecular FormulaC20H27NO3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC12CC(CC34C1C5CC67C3C(C(C(C6C4N5C2)O)C(=C)C7)O)O
InChIInChI=1S/C20H27NO3/c1-8-3-19-6-10-15-18(2)4-9(22)5-20(15)16(19)14(24)11(8)13(23)12(19)17(20)21(10)7-18/h9-17,22-24H,1,3-7H2,2H3
InChIKeyPIWJSAMCEMZIDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hetisine (CAS 10089-23-3): A C20-Diterpenoid Alkaloid for Research Procurement


Hetisine (CAS 10089-23-3) is a C20-diterpenoid alkaloid characterized by a heptacyclic hetisane skeleton formed via C(14)–C(20) and N–C(6) bond linkages in an atisine-type framework [1]. Naturally occurring in Aconitum and Delphinium species (Ranunculaceae) [2], it serves as a key reference standard and a structural prototype within the hetisine-type alkaloid subclass, which comprises over 157 identified members [3].

Why Generic Substitution of Hetisine Fails: Critical Differentiation from Atisine and Heteratisine


Interchanging hetisine with structurally related C20-diterpenoid alkaloids such as atisine or heteratisine introduces significant scientific variability due to distinct skeletal architectures and substituent patterns that directly modulate bioactivity and stability. Hetisine possesses a unique heptacyclic hetisane skeleton formed via additional C(14)–C(20) and N–C(6) bond linkages absent in atisine-type congeners [1], and its functional group arrangement differs fundamentally from the lactone-bearing heteratisine [2]. These structural distinctions translate into measurable differences in ion channel modulation, antifeedant potency, and metabolic stability, making substitution without quantitative justification a source of experimental irreproducibility.

Hetisine (CAS 10089-23-3) Quantitative Evidence Guide: Head-to-Head Data vs. Atisine, Heteratisine, and Songorine


Structural Differentiation via ESI-MS/MS Collision Energy: Hetisine vs. Atisine-Type Alkaloids

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals that hetisine-type diterpenoid alkaloids exhibit significantly higher collision energy requirements for secondary dissociation compared to atisine-type alkaloids [1]. This differential stability under MS conditions enables rapid structural typing without requiring full NMR characterization.

Diterpenoid Alkaloids Mass Spectrometry Structural Identification

Insect Antifeedant Activity: Rearranged Hetisine Derivative vs. 19-Oxodihydroatisine

In a comparative study of 21 C20 diterpenoid alkaloids, the rearranged form of hetisine (compound 20) demonstrated potent antifeedant activity against Leptinotarsa decemlineata (Colorado potato beetle) with an EC50 of 1.7 μg/cm² [1]. In the same assay, 19-oxodihydroatisine (compound 9) exhibited superior potency against Spodoptera littoralis (EC50 = 0.1 μg/cm²) but distinct species specificity.

Insect Antifeedant C20 Diterpenoid Alkaloids Leptinotarsa decemlineata

Cardiomyocyte Calcium Homeostasis Modulation: Hetisine vs. Songorine and Benzoylheteratisine

Under conditions of calcium overload induced by ouabain, hetisine suppressed spontaneous Ca²⁺ release from the sarcoplasmic reticulum of rat cardiomyocytes [1]. This effect was shared by songorine, 1-benzoylnapelline, dihydroatisine, and benzoylheteratisine, though the study notes that structural differences among these alkaloids correlate with varying degrees of activity [1].

Cardiomyocyte Calcium Overload Antiarrhythmic Structure-Activity Relationship

Quantitative Content in Aconitum heterophyllum Root Extract: Hetisine vs. Atisinium

A validated UHPLC-PDA-ELSD-MS method quantified the maximum content of atisinium and hetisine in hydroethanolic root extract of Aconitum heterophyllum Wall. as ≅78.88 mg/g and ≅50.17 mg/g, respectively [1]. This establishes hetisine as the second most abundant marker alkaloid in this commercially important Himalayan medicinal plant.

Quality Control UHPLC-PDA-ELSD-MS Herbal Formulations Quantification

Acute Intravenous Toxicity: Hetisine HCl vs. Lappaconitine

The acute intravenous toxicity of hetisine hydrochloride in mice is reported as LD50 = 26.2 mg/kg . In comparison, the clinically used analgesic diterpenoid alkaloid lappaconitine exhibits LD50 values of 5.9 mg/kg (i.v.) and 15.6 mg/kg (i.p.) in mice [1], indicating a substantially lower acute intravenous toxicity for hetisine HCl relative to this therapeutic analog.

Toxicity LD50 Safety Pharmacology Intravenous Administration

Hetisine (CAS 10089-23-3): Validated Research and Quality Control Application Scenarios


Authentication of Hetisine-Type Alkaloids in Plant Extracts via ESI-MS/MS Collision Energy Profiling

Analytical laboratories performing dereplication or quality control of Spiraea japonica or Aconitum extracts can leverage the differential ESI-MS/MS collision energy profiles of hetisine-type versus atisine-type alkaloids to rapidly confirm structural class [1]. This method reduces reliance on full NMR characterization when verifying the identity of isolated or purchased hetisine reference standards.

Lead Optimization in Antiarrhythmic Drug Discovery: Hetisine as a Low-Toxicity Scaffold

Given its favorable acute i.v. toxicity profile (LD50 = 26.2 mg/kg) relative to lappaconitine (LD50 = 5.9 mg/kg i.v.) [1], hetisine serves as a safer starting scaffold for medicinal chemistry campaigns targeting cardiac ion channel modulation. The compound's established activity in suppressing ouabain-induced calcium overload in cardiomyocytes provides a defined SAR anchor point [2].

Quantitative Marker Compound for Aconitum heterophyllum Herbal Formulation Quality Control

Hetisine, quantified at ≅50.17 mg/g in A. heterophyllum root hydroethanolic extract [1], is an essential marker for UHPLC-PDA-ELSD-MS-based quality assessment of commercial herbal products. Procurement of high-purity hetisine (≥98% by HPLC) is mandatory for accurate calibration and batch-to-batch consistency verification in compliance with pharmacopoeial monograph development.

Species-Specific Insect Antifeedant Screening Programs Targeting Coleoptera

Researchers developing botanical insecticides against Colorado potato beetle (Leptinotarsa decemlineata) should prioritize hetisine-type derivatives, which exhibit an EC50 of 1.7 μg/cm² in feeding assays [1]. This species-specific activity profile, distinct from the lepidopteran-active 19-oxodihydroatisine (EC50 = 0.1 μg/cm² vs. Spodoptera littoralis), guides rational selection of alkaloid scaffolds for pest management applications.

Technical Documentation Hub

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